DL5050
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
DL5050 is a selective agonist for the human Constitutive Androstane Receptor (hCAR). The constitutive androstane receptor is a xenobiotic sensor that regulates the transcription of genes involved in drug disposition, energy homeostasis, and cell proliferation . Unlike nonselective hCAR agonists, this compound specifically activates hCAR without significantly affecting the closely related human pregnane X receptor (hPXR).
準備方法
DL5050の合成経路は、2-アミノチアゾールとブロモメチルケトンをエタノール中で還流条件下で反応させることから始まります 。さらなる最適化と工業的生産方法は異なる可能性があります。
化学反応の分析
DL5050は、酸化、還元、置換などの特定の反応を起こします。 特に、mRNAおよびタンパク質レベルの両方で、CYP3A4(hPXRの標的)よりもCYP2B6(hCARの標的)のシトクロムP450の誘導を優先的に引き起こします 。これらの反応における一般的な試薬および条件は、特定の合成状況に依存します。
科学的研究の応用
DL5050は、さまざまな分野で応用されています。
化学: hCARの機能を研究するためのツール分子として。
生物学: 遺伝子調節と薬物代謝の調査。
医学: 治療の可能性がありますが、さらなる研究が必要です。
産業: 薬物開発のためのhCAR特異的アゴニストの開発。
作用機序
DL5050の機序には、hCARへの結合が含まれ、遺伝子転写を活性化します。その分子標的および経路は、薬物代謝、解毒、エネルギー調節に関連しています。
6. 類似の化合物との比較
This compoundの独自性は、hCARに対する選択性にあります。 類似の化合物には、CITCOなどの非選択的hCARアゴニストがあり、hCARとhPXRの両方を活性化します .
類似化合物との比較
DL5050’s uniqueness lies in its selectivity for hCAR. Similar compounds include nonselective hCAR agonists like CITCO, which activate both hCAR and hPXR .
生物活性
DL5050 is a selective agonist for the human constitutive androstane receptor (hCAR), which plays a crucial role in regulating various biological processes, including drug metabolism, energy homeostasis, and cell proliferation. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on gene expression, and potential therapeutic applications.
Overview of hCAR
The constitutive androstane receptor (CAR) is a nuclear receptor that functions as a xenobiotic sensor. It regulates the transcription of genes involved in drug metabolism and detoxification pathways. Unlike other nuclear receptors, hCAR is known for its ability to respond to a wide range of endogenous and exogenous compounds, influencing physiological homeostasis and metabolic responses .
This compound was developed as a selective agonist based on the structure of CITCO, a known hCAR agonist. The compound demonstrated significant potency and selectivity for hCAR over the closely related pregnane X receptor (hPXR). This selectivity is crucial because many existing hCAR agonists also activate hPXR, leading to unwanted side effects.
Key Findings
- Selective Activation : this compound preferentially induces the expression of CYP2B6 (a target gene for hCAR) over CYP3A4 (a target gene for hPXR) at both mRNA and protein levels. This selectivity was confirmed through experiments using cultured human primary hepatocytes .
- Concentration-Dependent Induction : The induction of CYP2B6 by this compound was concentration-dependent, showcasing its potential as a tool for studying hCAR functions without significant interference from hPXR activation .
- Binding Characteristics : The binding mode of this compound in the ligand-binding domain (LBD) of hCAR involves critical interactions that enhance its agonistic activity compared to CITCO. The unique structural features of this compound contribute to its heightened selectivity and potency .
Data Table: Comparison of this compound with Other Compounds
Compound | Selectivity for hCAR | Induction of CYP2B6 (mRNA) | Induction of CYP3A4 (mRNA) | Binding Affinity |
---|---|---|---|---|
This compound | High | Strong | Minimal | High |
CITCO | Moderate | Moderate | Significant | Moderate |
PB | Low | Strong | Strong | Low |
Case Studies on the Biological Effects of this compound
-
Study on Hepatic Gene Expression :
In a study using human primary hepatocytes, this compound was shown to significantly upregulate CYP2B6 expression while minimally affecting CYP3A4 levels. This differential induction suggests that this compound can be utilized to explore specific pathways regulated by hCAR without the confounding effects associated with other nuclear receptors . -
Therapeutic Implications :
Given its selective action, this compound may have therapeutic applications in conditions where modulation of drug metabolism is beneficial. For instance, it could be explored as a treatment option for diseases associated with metabolic dysregulation or drug-drug interactions .
特性
分子式 |
C23H15Cl2N3O2 |
---|---|
分子量 |
436.3 g/mol |
IUPAC名 |
(E)-N-[(3,4-dichlorophenyl)methoxy]-1-(6-naphthalen-2-ylimidazo[2,1-b][1,3]oxazol-5-yl)methanimine |
InChI |
InChI=1S/C23H15Cl2N3O2/c24-19-8-5-15(11-20(19)25)14-30-26-13-21-22(27-23-28(21)9-10-29-23)18-7-6-16-3-1-2-4-17(16)12-18/h1-13H,14H2/b26-13+ |
InChIキー |
UAKNSRDQWPLPHH-LGJNPRDNSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=C(N4C=COC4=N3)C=NOCC5=CC(=C(C=C5)Cl)Cl |
異性体SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=C(N4C=COC4=N3)/C=N/OCC5=CC(=C(C=C5)Cl)Cl |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=C(N4C=COC4=N3)C=NOCC5=CC(=C(C=C5)Cl)Cl |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
DL5050; DL-5050; DL 5050; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。